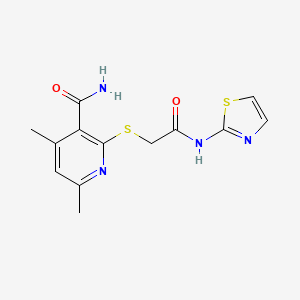

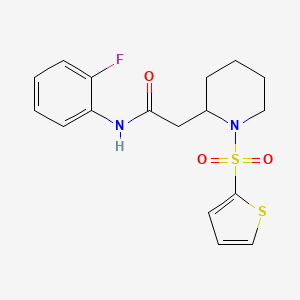

![molecular formula C10H5N3O3 B2692732 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-14-9](/img/structure/B2692732.png)

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione” is a compound that contains a benzo[c][1,2,5]oxadiazole ring and a pyrrole-2,5-dione ring . Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities including anticancer potential .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]oxadiazoles involves a two-step process. The first step involves the preparation of O-acylamidoximes, followed by cyclization under the action of organic bases . The second step involves a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .Molecular Structure Analysis

The molecule features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo[c][1,2,5]thiadiazole moiety.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[c][1,2,5]oxadiazoles include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Physical And Chemical Properties Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación

Potential Hypoxia Inhibitors

Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities, including anticancer potential . A new series of boron-based benzo[c][1,2,5]oxadiazoles has been designed and synthesized as anticancer agents targeting tumor hypoxia . This is the first example to develop boron-based hypoxia agents .

Anticancer Agents

The compound is part of a series of boron-based heterocycles developed as potential therapeutic agents . These agents target tumor hypoxia, a condition that aids in metastasis of cancer by promoting angiogenesis, cancer cell division, and cell survival .

Fluorophores

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is similar to the benzo[c][1,2,5]oxadiazole motif, has been used as a strongly electron-accepting moiety in organic π-conjugated electron donor–acceptor (D–A) systems . These systems have found applications as fluorophores .

Visible Light Organophotocatalysts

The benzo[c][1,2,5]thiadiazole (BTZ) motif has been researched for use as potential visible-light organophotocatalysts . However, this application has not received any in-depth study .

Bioactive Compounds

1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . The oxadiazole core can be used as an amide- or ester-like linker in the design of bioactive compounds .

Antimicrobial Activity

The compound may have potential antimicrobial activity . In the active site region of certain proteins, it can play an important role in showing antibacterial and antifungal activity .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzo[c][1,2,5]oxadiazoles, have been recognized to possess potent pharmacological activities, including anticancer potential . They have been reported to target tumor hypoxia .

Mode of Action

Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to interact with their targets, leading to changes that contribute to their anticancer potential .

Biochemical Pathways

Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to affect pathways related to tumor hypoxia . The downstream effects of these interactions could potentially include the inhibition of angiogenesis, cancer cell division, and cell survival .

Pharmacokinetics

Similar compounds have been reported to have limitations due to low potency, poor pharmacokinetic profiles, and toxicity due to non-selectivity . These factors can impact the bioavailability of the compound.

Result of Action

Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to possess potent pharmacological activities, including anticancer potential .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of tumor hypoxia .

Direcciones Futuras

The future directions for the study of “1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione” and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in the field of anticancer research . Additionally, further studies could focus on the development of new synthetic methods and the exploration of their physical and chemical properties .

Propiedades

IUPAC Name |

1-(2,1,3-benzoxadiazol-4-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12-16-11-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRURTJCPHXUZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)N3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

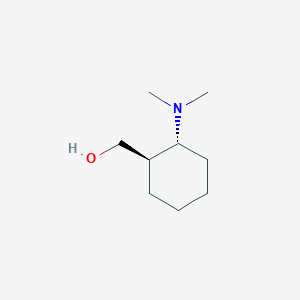

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)

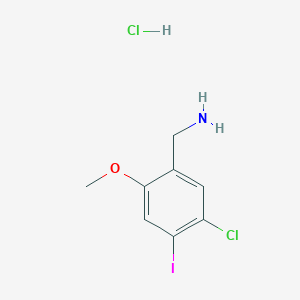

![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

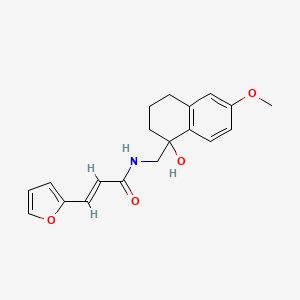

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

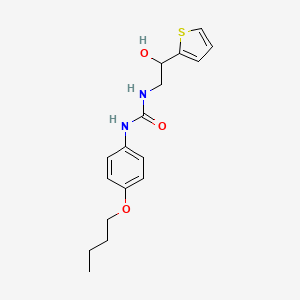

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

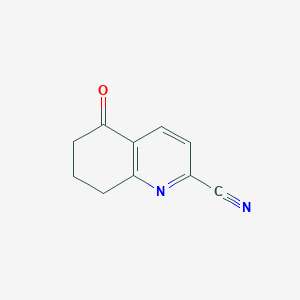

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)

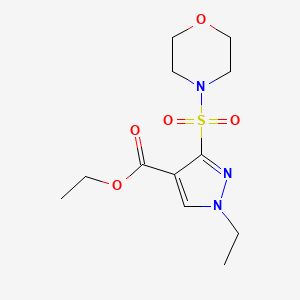

![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)